molecular formula C11H21NO B13296705 2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol

2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol

Cat. No.: B13296705
M. Wt: 183.29 g/mol
InChI Key: MRTSXJZIWNSOAD-UHFFFAOYSA-N
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Description

2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . It is a cyclohexanol derivative with a cyclopropylethylamino substituent, making it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-cyclopropylethylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding cyclohexane derivative using strong reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Oxidation: Cyclohexanone derivative.

    Reduction: Cyclohexane derivative.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the cyclopropylethylamino substituent.

    Cyclohexanone: The oxidized form of cyclohexanol.

    1-Cyclopropylethylamine: The amine component used in the synthesis of 2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol.

Uniqueness

This compound is unique due to the presence of both a cyclohexanol and a cyclopropylethylamino group, which can impart distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(1-cyclopropylethylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H21NO/c1-8(9-6-7-9)12-10-4-2-3-5-11(10)13/h8-13H,2-7H2,1H3

InChI Key

MRTSXJZIWNSOAD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2CCCCC2O

Origin of Product

United States

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